3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid is a synthetic organic compound classified under phenylpropanoic acids. This compound features a structure that includes a benzene ring attached to a propanoic acid moiety, with specific fluorinated substituents that enhance its chemical properties and potential applications. It is recognized for its relevance in pharmaceutical research and chemical synthesis.
This compound is categorized as a small molecule and falls within the realm of organic compounds known as phenylpropanoids. Specifically, it is part of the subclass of phenylpropanoic acids, which are characterized by their structural motifs involving a benzene ring conjugated to a propanoic acid. Its unique structural features include the presence of fluorine atoms, which can significantly influence its reactivity and biological activity .
The synthesis of 3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid can be achieved through several methods, often involving the introduction of fluorine substituents onto the aromatic ring followed by carboxylic acid formation. Common synthetic routes may include:
Technical details regarding reaction conditions, catalysts, and solvents are crucial for optimizing yields and purity in laboratory settings.
The molecular formula for 3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid is , with a molecular weight of approximately 236.16 g/mol. The structure can be visualized as follows:
The chemical reactivity of 3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid is influenced by its functional groups. Key reactions may include:
The detailed mechanisms behind these reactions often require specific catalysts or conditions to proceed effectively.
Relevant data regarding these properties can be found in safety data sheets and chemical databases .
3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid has potential applications in various scientific fields:
The trifluoromethoxy group (–OCF₃) exhibits a distinctive blend of high lipophilicity (π = 1.04) and moderate electron-withdrawing character (σₘ = 0.35, σₚ = 0.38), surpassing traditional substituents in its ability to simultaneously enhance membrane permeability and influence aromatic ring electronics [5] [6]. This dual functionality arises from:
When paired with a para-fluoro substituent on the same aromatic ring, as in the case of 3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid, these groups create a polarized electronic environment that enhances interactions with target proteins. The fluorine atom’s compact size (van der Waals radius: 1.47 Å) allows it to occupy metabolic "hot spots" without steric penalty, while its strong dipole (C–F bond moment: 1.41 D) facilitates electrostatic interactions with binding sites [5] [6].
Table 1: Comparative Properties of Aromatic Substituents
Substituent | Lipophilicity (π) | Electron Effect (σₘ) | Metabolic Vulnerability |
---|---|---|---|
–F | 0.14 | 0.34 | Low |
–OCF₃ | 1.04 | 0.35 | Very Low |
–OCH₃ | -0.02 | 0.12 | High (O-demethylation) |
–CF₃ | 0.88 | 0.43 | Low |
Notably, the –OCF₃ group demonstrates superior metabolic stability compared to –CF₃ in hepatic microsomal assays, as the oxygen atom mitigates direct oxidative defluorination pathways [6]. This property is critically leveraged in drugs like the anti-inflammatory fluticasone (Flonase®), where –OCF₃ incorporation extends duration of action [1].
Table 2: Metabolic Stability of Fluorinated Pharmaceuticals
Drug (Therapeutic Class) | Half-life (hours) | Key Fluorinated Motif |
---|---|---|
Sitagliptin (Antidiabetic) | 12.4 | 2,4,5-Trifluorophenyl |
Celecoxib (NSAID) | 11 | Trifluoromethylpyrazole |
Fluoxetine (Antidepressant) | 48–72 | Trifluoromethylphenoxy |
Theoretical: 3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid | >24 (Predicted) | 4-Fluoro-3-(trifluoromethoxy)phenyl |
The integration of fluorinated phenylpropanoic acids into drug discovery traces to the 1950s with the commercialization of fludrocortisone, the first fluorinated steroid anti-inflammatory [3] [6]. This pioneering work demonstrated fluorine’s ability to enhance glucocorticoid receptor binding affinity through stereoelectronic effects. By the 1980s, medicinal chemists systematically explored fluorinated phenylpropanoic acids, recognizing their potential as non-steroidal anti-inflammatory drug (NSAID) precursors and metabolic modulators [5] [6].
Key milestones include:
Table 3: Evolution of Fluorinated Phenylpropanoic Acid Derivatives in Drug Development
Era | Representative Compound | Therapeutic Application | Key Fluorination Pattern |
---|---|---|---|
1970s | Fenoprofen | NSAID | m-CF₃ on phenoxy ring |
1980–1990s | Fluoxetine* | Antidepressant | p-CF₃ on phenoxyethylamine |
2000s | 3-(Perfluorophenyl)propanoic acid | PPARγ agonist lead | Pentafluorophenyl |
2010–present | 3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid | Kinase inhibitor scaffold (predicted) | 4-F-3-OCF₃ phenyl |
Note: Fluoxetine contains a phenoxyethylamine scaffold distinct from phenylpropanoic acid, but illustrates contemporary fluorination strategies applied to CNS drugs.
The structural evolution toward 3-(4-Fluoro-3-(trifluoromethoxy)phenyl)propanoic acid reflects three design principles:
Recent synthetic advances, particularly in transition-metal-catalyzed fluorination and deoxyfluorination, now enable efficient access to complex patterns like the 4-fluoro-3-(trifluoromethoxy) motif previously considered challenging [6]. This accessibility, coupled with computational methods predicting fluorine’s effects on pKa and conformation (e.g., gauche effects in propanoic acid side chains), positions such compounds for expanded investigation across therapeutic areas [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: